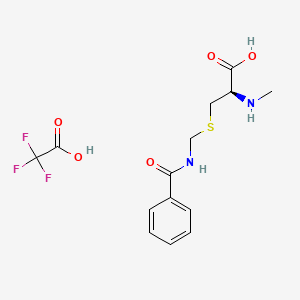
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines a benzamide moiety with a sulfanyl group and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the condensation of benzamide with a thiol compound under controlled conditions to form the benzamidomethylsulfanyl group. This is followed by the introduction of the methylamino group through a substitution reaction. The final step involves the addition of 2,2,2-trifluoroacetic acid to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that enhance reaction rates and yields is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzamide moiety can bind to enzyme active sites, while the sulfanyl and methylamino groups can modulate the compound’s reactivity and binding affinity. This allows the compound to exert its effects by inhibiting or activating specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring.
Benzoxazoles: Benzoxazoles are bicyclic compounds with a benzene ring fused to an oxazole ring.
Uniqueness
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid is unique due to its combination of a benzamide moiety with a sulfanyl and methylamino group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H17F3N2O5S |
|---|---|
Molekulargewicht |
382.36 g/mol |
IUPAC-Name |
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N2O3S.C2HF3O2/c1-13-10(12(16)17)7-18-8-14-11(15)9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17);(H,6,7)/t10-;/m0./s1 |
InChI-Schlüssel |
ASOAAWFUOVSJOU-PPHPATTJSA-N |
Isomerische SMILES |
CN[C@@H](CSCNC(=O)C1=CC=CC=C1)C(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CNC(CSCNC(=O)C1=CC=CC=C1)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)



